molecular formula C12H17N3O2 B1476455 (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2098095-03-3

(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No. B1476455
CAS RN: 2098095-03-3
M. Wt: 235.28 g/mol
InChI Key: QXZAYVYMBSIFCN-UHFFFAOYSA-N
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Description

“(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Scientific Research Applications

Structure-Activity Relationship and Pharmacological Evaluation

A potent NR2B subunit-selective antagonist of the NMDA receptor was identified, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with improved ADME properties for potential therapeutic applications. This compound showed efficacy comparable to besonprodil in a mouse model of formalin-induced hyperalgesia, highlighting its potential in pain management (Borza et al., 2007).

Crystal Structure and Hydrogen Bonding Patterns

The crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivative were analyzed, revealing distinct sites of protonation and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of compounds related to (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone, with implications for drug design and development (Böck et al., 2021).

TRPV4 Antagonists for Pain Treatment

A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were synthesized and identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in models of pain. This highlights the therapeutic potential of such compounds in treating pain-related conditions (Tsuno et al., 2017).

Synthesis and Docking Studies

Synthesis, spectral characterization, and docking studies of compounds structurally related to (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone were performed to investigate their antibacterial activity. Such studies are crucial for understanding the molecular basis of the biological activity of novel compounds and guiding the development of new drugs (Shahana & Yardily, 2020).

Safety and Hazards

The safety data sheets (SDS) for “(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone” were not found in the search results. SDS are important documents that provide information about the properties of specific substances, including physical and chemical properties, health and safety hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-3-2-9(8-14-11)12(16)15-6-4-10(13)5-7-15/h2-3,8,10H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZAYVYMBSIFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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